6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methoxy]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-18-11-5-6-12-13(7-11)19-14(17)16-12/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXNILLDNBIRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)NC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-hydroxyphenol Derivatives
The benzoxazolone ring is commonly formed from 2-aminophenol precursors. For 6-substituted derivatives, 2-amino-5-hydroxyphenol serves as the starting material.
-
Protection of the amine : React 2-amino-5-hydroxyphenol with acetic anhydride to form the N-acetylated intermediate, preventing unwanted side reactions during subsequent steps.
-
Cyclization : Treat the protected intermediate with triphosgene in dichloromethane under basic conditions (e.g., triethylamine) to form 6-hydroxybenzo[d]oxazol-2(3H)-one.
-
Deprotection : Remove the acetyl group via hydrolysis in aqueous NaOH to regenerate the hydroxyl group.
Key Optimization :
Introduction of the 4-Chlorobenzyloxy Group
Williamson Ether Synthesis
The hydroxyl group at position 6 is alkylated with 4-chlorobenzyl bromide under basic conditions.
-
Substrate activation : Dissolve 6-hydroxybenzo[d]oxazol-2(3H)-one in dry DMF with potassium carbonate (3 equiv).
-
Alkylation : Add 4-chlorobenzyl bromide (1.2 equiv) and heat at 80°C for 12 hours.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Key Variables :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers higher regioselectivity.
-
React 6-hydroxybenzo[d]oxazol-2(3H)-one with 4-chlorobenzyl alcohol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C to RT.
-
Purify by column chromatography (hexane/ethyl acetate 3:1).
Advantages :
Alternative Route: Pre-functionalization Before Cyclization
Synthesis of 2-Amino-5-(4-chlorobenzyloxy)phenol
Introducing the 4-chlorobenzyloxy group prior to cyclization ensures regioselectivity.
-
Etherification : React 2-amino-5-hydroxyphenol with 4-chlorobenzyl bromide in acetone/K₂CO₃ at reflux for 6 hours.
-
Cyclization : Treat the product with triphosgene in dichloromethane/triethylamine to form the target compound.
Advantages :
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole-2,3-dione, while reduction can produce 6-(4-chlorobenzyloxy)benzo[d]oxazol-2-amine.
Scientific Research Applications
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Substituted Benzoxazolones
- 6-(2-Chloroacetyl)benzo[d]oxazol-2(3H)-one (CAS 54903-10-5) : This derivative, bearing a 2-chloroacetyl group, is a key intermediate in synthesizing antimicrobial thiazole-benzoxazolone conjugates. Its reactivity enables Hantzsch condensation with thiosemicarbazones to yield compounds with broad-spectrum antibacterial and antifungal activity (e.g., MIC = 2–32 µg/mL against Staphylococcus aureus and Candida albicans) .
- Similar compounds, such as SN79 (6-acetyl-3-(4-(4-fluorophenyl)piperazin-1-yl)butylbenzoxazolone), show high affinity for sigma receptors (σ₁ Kᵢ = 8.7 nM) .
Functional Group Variations
- PF-8380 (6-(3-(piperazin-1-yl)propanoyl)benzoxazolone): The piperazine-propanoyl substituent confers potent lysophosphatidic acid (LPA) inhibition (IC₅₀ = 0.6 µM), demonstrating how polar substituents can redirect activity toward lipid signaling pathways .
- 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one : The sulfonyl-piperazine group enhances solubility and kinase inhibitory activity, a strategy used in c-Met kinase inhibitors like compound 13 (IC₅₀ = 1 nM against c-Met) .
Sigma Receptor Modulation
Antimicrobial Activity
- 6-(1,3-Thiazol-4-yl)benzoxazolones : Derivatives with thiazole substituents exhibit potent antimicrobial activity (MIC = 4 µg/mL against Escherichia coli), outperforming fluconazole in antifungal assays .
- 6-Hydroxybenzoxazolone : Unsubstituted hydroxyl analogs show weaker activity, emphasizing the necessity of lipophilic groups like 4-chlorobenzyloxy for membrane penetration .
Pharmacokinetic and Toxicity Considerations
Biological Activity
6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the class of benzoxazole derivatives. Its molecular formula is C14H10ClNO3, with a molecular weight of approximately 275.68 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realms of enzyme inhibition and signaling pathway modulation.
- Molecular Formula : C14H10ClNO3
- Molecular Weight : 275.68 g/mol
- CAS Number : 1159981-01-7
- InChI Key : YQXNILLDNBIRCG-UHFFFAOYSA-N
Enzyme Inhibition Studies
Recent investigations into related benzoxazole derivatives reveal promising results regarding their inhibitory effects on AChE and BuChE. For instance, a study noted that certain analogues exhibited IC50 values ranging from 5.80 µM to 40.80 µM against AChE, with some being more potent than the standard drug Donepezil (IC50 = 33.65 µM) .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Analogue 1 | 6.40 ± 1.10 µM | 7.50 ± 1.20 µM |
| Analogue 2 | 5.80 ± 2.18 µM | 7.20 ± 2.30 µM |
| Analogue 3 | 6.90 ± 1.20 µM | 7.60 ± 2.10 µM |
| Donepezil | 33.65 ± 3.50 µM | 35.80 ± 4.60 µM |
These findings position benzoxazole derivatives as potential candidates for further development in treating conditions associated with cholinergic dysfunction.
Case Studies and Applications
While direct case studies specifically involving this compound are scarce, related compounds have been explored in various therapeutic contexts:
- Respiratory Diseases : Some benzoxazole derivatives have been investigated for their efficacy in treating respiratory conditions such as COPD and asthma .
- Neuroprotective Effects : The inhibition of cholinesterases suggests a neuroprotective role, potentially aiding in the management of Alzheimer’s disease .
Signaling Pathway Interactions
The compound is also predicted to engage with several key signaling pathways:
- Wnt Signaling Pathway : Involved in cell differentiation and proliferation.
- MAPK Pathway : Plays a crucial role in cellular responses to growth factors.
- PPAR Alpha Pathway : Associated with lipid metabolism and inflammation.
These interactions could contribute to the compound's broader biological effects, making it a candidate for further pharmacological exploration.
Q & A
Q. What are the common synthetic routes for 6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one?
The synthesis typically involves nucleophilic substitution, condensation, or acylation reactions. For example:
- Phosphorus oxychloride-mediated phosphorylation : Reacting 6-chlorobenzo[d]oxazol-2(3H)-one with phosphorus oxychloride in tetrahydrofuran (THF) at 0°C with pyridine as a catalyst yields phosphorylated intermediates, which can be further functionalized .
- Hantzsch condensation : Thiosemicarbazones derived from ketones are condensed with chloroacetyl-substituted benzoxazolones in refluxing ethanol to form thiazole conjugates, achieving yields of 48–84% .
- Friedel-Crafts acylation : Used to introduce acetyl groups to the benzoxazolone core, followed by bromination and substitution with amines (e.g., tBuNH2) to generate derivatives .
Key Methodological Considerations :
- Solvent choice (e.g., absolute ethanol for Hantzsch reactions).
- Catalysts (e.g., pyridine for phosphorylation).
- Purification via column chromatography (silica gel, dichloromethane/methanol eluent) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent placement. For example, aromatic protons in benzoxazolone derivatives appear at δ 7.10–7.72 ppm, while NH groups show D2O-exchangeable peaks at δ 10.90–11.95 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (M++1) validate molecular weight .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using dichloromethane/methanol (9:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Solvent and Temperature : Refluxing in absolute ethanol for 2–24 hours maximizes thiosemicarbazone formation and Hantzsch condensation efficiency .
- Catalytic Additives : Pyridine enhances phosphorylation reactions by scavenging HCl .
- Isomer Separation : Column chromatography resolves E/Z isomers (e.g., 68:32 ratio in compound [6]), improving purity .
Example Optimization Table :
| Reaction Type | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch Condensation | Absolute EtOH | 2 | 48–84 | |
| Phosphorylation | THF | 3 | 65–85 |
Q. What structural features enhance cytotoxicity in benzoxazolone derivatives?
- Substituent Effects :
-
Acetyl groups (e.g., 6-acetyl derivatives) increase activity against pancreatic adenocarcinoma (IC50: 6l = 1.2 µM) .
-
Fluorophenyl-piperazine chains (e.g., SN79) improve sigma-2 receptor binding, enhancing neuroprotective or cytotoxic effects .
- Steric and Electronic Factors : Bulky adamantyl groups reduce solubility but improve target specificity, while electron-withdrawing groups (e.g., Cl) stabilize reactive intermediates .
Structure-Activity Relationship (SAR) Table :
Derivative Substituent Biological Activity (IC50) Target 6l 6-Acetyl 1.2 µM (Pancreatic cancer) Cancer cells SN79 4-Fluorophenyl-piperazine 0.8 µM (Sigma-2 receptor) Neuroprotection
Q. How should researchers address contradictions in reported biological activities?
- Assay Variability : Compare protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., pancreatic vs. lung cancer models). For instance, compound 6x is potent against lung carcinoma (IC50 = 1.5 µM) but inactive against Mycobacterium tuberculosis .
- Purity and Isomerism : Ensure chromatographic separation of E/Z isomers, as in compound [6], where the E-isomer exhibits higher stability .
- Dose-Response Curves : Validate IC50 values across multiple replicates to mitigate outliers .
Methodological Guidance
- Handling Data Contradictions : Cross-reference studies using standardized assays (e.g., NIH/3T3 fibroblast controls) and verify compound purity via NMR/MS .
- Multi-Target Drug Design : Integrate benzoxazolone cores with pharmacophores like piperazine (e.g., AG-0029 for dopamine D2/H3 receptor dual activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
